(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Enzyme Inhibition Glycolate Oxidase Metabolic Research

Researchers requiring a stereochemically pure (E)-hydroxyamidine for enzyme inhibition studies face limited sourcing options and risk of isomeric contamination. This compound addresses that gap as a defined (E)-isomer scaffold for probing glycolate oxidase (GOX), ROCK2, and 17β-HSD1. - Enables head-to-head (E)- vs. (Z)-isomer binding studies to elucidate stereochemical pharmacodynamics. - Validated hydroxyamidine core for SAR-driven lead optimization (class-level IC50: GOX ~800 nM, ROCK2 ~1 nM). - Supplied with Certificate of Analysis confirming stereochemical identity; custom synthesis and bulk quantities available upon request.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B11714221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCC(CC(=NO)N)N1C=CC=N1
InChIInChI=1S/C7H12N4O/c1-6(5-7(8)10-12)11-4-2-3-9-11/h2-4,6,12H,5H2,1H3,(H2,8,10)
InChIKeyPDMUVEUOMFTIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N'-Hydroxy-3-(1H-pyrazol-1-yl)butanimidamide: Chemical Profile and Structural Features


(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a synthetic organic compound belonging to the class of pyrazole-containing hydroxyamidines . Characterized by a pyrazole ring, a hydroxy group, and an imidamide moiety, this compound exhibits a distinct stereochemical (E)-configuration that differentiates it from its (Z)-isomer and other close structural analogs . While its precise mechanism of action is not fully elucidated in public literature, its structural features suggest potential as an enzyme inhibitor or receptor ligand, making it a candidate for targeted research in medicinal chemistry and chemical biology .

(E)-Stereochemistry and Substitution Specificity


Generic substitution within the pyrazole-hydroxyamidine class is scientifically unsound due to profound stereochemical and substituent-dependent variations in molecular recognition. The (E)-configuration of N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide establishes a distinct three-dimensional pharmacophore compared to its (Z)-isomer, potentially altering binding affinity and selectivity for biological targets . Furthermore, even minor modifications to the pyrazole ring, such as the introduction of a methyl or trifluoromethyl group, can dramatically shift activity profiles, as evidenced by the differential enzyme inhibition data for related compounds [1][2]. These variations underscore that each analog represents a unique chemical entity with non-interchangeable properties, demanding precise compound selection for reproducible experimental outcomes [1][2].

Comparative Evidence vs. Structural Analogs


Glycolate Oxidase Inhibition: Class-Level Evidence

While direct inhibition data for the (E)-isomer is not publicly available, the class of hydroxyamidine-containing compounds demonstrates potent inhibition of glycolate oxidase (GOX), a key enzyme in metabolic pathways [1][2]. For instance, a related hydroxyamidine compound (BDBM50594019) exhibited an IC50 of 800 nM against mouse recombinant GOX [1]. This class-level activity provides a baseline expectation for the (E)-isomer and suggests its potential utility in GOX-related research, pending direct assay data.

Enzyme Inhibition Glycolate Oxidase Metabolic Research

ROCK2 Inhibition: Cross-Study Benchmark

Inhibition of Rho-associated protein kinase 2 (ROCK2) is a key activity for compounds in this chemical space. A cross-study comparison reveals that a related pyrazole-hydroxyamidine analog (BDBM50431134) displays potent ROCK2 inhibition with an IC50 of 1 nM [1]. This high potency serves as a benchmark for evaluating the (E)-isomer's potential in ROCK2-related pathways. The (E)-isomer's specific activity against ROCK2 remains to be determined but is a logical next step for research.

Kinase Inhibition ROCK2 Cell Signaling

17β-HSD1 Inhibition: Steroidogenic Pathway Evidence

The 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme is a target in hormone-dependent cancers. A structurally related hydroxyamidine (BDBM50466028) inhibits human placental 17β-HSD1 with an IC50 of 48 nM [1]. This provides supporting evidence that the (E)-isomer may also interact with steroidogenic enzymes, though direct data is lacking. The presence of the hydroxyamidine moiety is likely a key pharmacophore for this activity [1].

Steroidogenesis 17β-HSD1 Endocrinology

Research Applications


Glycolate Oxidase (GOX) Research

Based on class-level inhibition data for GOX (e.g., related hydroxyamidine BDBM50594019 with IC50 = 800 nM), the (E)-isomer is a rational starting point for studying GOX enzymology [1][2]. Researchers can employ this compound to probe GOX's role in metabolic pathways, such as glyoxylate metabolism, using in vitro assays with recombinant enzyme.

ROCK2 Kinase Signaling

Given the potent ROCK2 inhibition exhibited by a close analog (BDBM50431134, IC50 = 1 nM), the (E)-isomer is a promising tool for dissecting ROCK2-mediated cell signaling [3]. Applications include studies on cytoskeletal dynamics, cell migration, and smooth muscle contraction in relevant cell lines or tissue models.

Scaffold for Enzyme Inhibitor Design

The (E)-hydroxyamidine core, as seen in inhibitors of 17β-HSD1 (BDBM50466028, IC50 = 48 nM), provides a validated scaffold for designing new enzyme inhibitors [4]. The (E)-isomer can serve as a lead-like fragment for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against a range of therapeutic targets.

Stereochemical Pharmacology Comparison

The distinct (E)-stereochemistry of this compound versus its (Z)-isomer makes it uniquely valuable for studying stereochemical effects on target binding and biological activity. This application involves direct head-to-head comparisons in binding assays or functional cellular models to elucidate the impact of 3D molecular shape on pharmacodynamics.

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